4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide
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Overview
Description
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and an oxane ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring is often synthesized through the reaction of glyoxal and ammonia, followed by further functionalization to introduce the methyl group at the 2-position . The sulfonylphenyl group can be introduced via sulfonation reactions, and the oxane ring is typically formed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .
Scientific Research Applications
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in the compound’s biological activity by interacting with cellular components . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-methylimidazol-1-ylmethyl)phenylamine: Shares the imidazole ring and phenyl group but lacks the sulfonyl and oxane groups.
Tris[4-(1H-imidazol-1-yl)-phenyl]amine: Contains multiple imidazole rings but differs in the overall structure and functional groups.
Uniqueness
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
179420-33-8 |
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Molecular Formula |
C22H23N3O4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide |
InChI |
InChI=1S/C22H23N3O4S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)30(27,28)20-4-2-3-17(15-20)22(21(23)26)9-13-29-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26) |
InChI Key |
DMDCAXAXTXVEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C4(CCOCC4)C(=O)N |
Origin of Product |
United States |
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